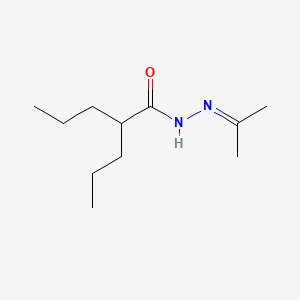Valeric acid, 2-propyl-, 2-isopropylidenehydrazide
CAS No.: 38068-35-8
Cat. No.: VC20521321
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 38068-35-8 |
|---|---|
| Molecular Formula | C11H22N2O |
| Molecular Weight | 198.31 g/mol |
| IUPAC Name | N-(propan-2-ylideneamino)-2-propylpentanamide |
| Standard InChI | InChI=1S/C11H22N2O/c1-5-7-10(8-6-2)11(14)13-12-9(3)4/h10H,5-8H2,1-4H3,(H,13,14) |
| Standard InChI Key | ARYKQGBMGGVEDY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CCC)C(=O)NN=C(C)C |
Introduction
Valeric acid, 2-propyl-, 2-isopropylidenehydrazide is a complex organic compound belonging to the hydrazide family, derived from valeric acid. Valeric acid itself is a straight-chain carboxylic acid, commonly known as pentanoic acid, with the formula C₅H₁₀O₂. This compound is naturally found in the plant Valeriana officinalis, commonly known as valerian . The addition of a 2-propyl and an isopropylidenehydrazide group to valeric acid results in a branched structure with unique properties and potential applications in pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of valeric acid, 2-propyl-, 2-isopropylidenehydrazide typically involves several key steps, starting from valeric acid. The process may include the reaction of valeric acid with hydrazine derivatives to form the hydrazide, followed by further modification to introduce the isopropylidene group.
Biological Activities and Applications
Hydrazides, including valeric acid, 2-propyl-, 2-isopropylidenehydrazide, are known for their diverse biological activities. These compounds can exhibit antimicrobial, antifungal, and antiviral properties, making them of interest in medicinal chemistry. Potential applications include pharmaceuticals and agrochemicals, where their unique biological activities can be leveraged for drug development and pest control.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Drug Development |
| Agrochemicals | Pest Control Agents |
Research Findings and Future Directions
Research on valeric acid, 2-propyl-, 2-isopropylidenehydrazide is ongoing, with studies focusing on its interaction at a molecular level and its pharmacokinetics and pharmacodynamics. Understanding these aspects is crucial for advancing the compound's development into practical applications.
Comparison with Similar Compounds
Valeric acid, 2-propyl-, 2-isopropylidenehydrazide shares structural similarities with other compounds but stands out due to its unique combination of propyl and isopropylidene groups. This uniqueness enhances its potential for targeted applications compared to simpler hydrazides or carboxylic acids.
| Compound | Structure Features | Unique Characteristics |
|---|---|---|
| Valeric Acid | Straight-chain carboxylic acid | Simple structure; used primarily as a flavoring agent |
| Hydrazine | Simple hydrazine structure | Known for its use as a rocket fuel |
| Acetic Acid Hydrazide | Derived from acetic acid | Exhibits different biological activities |
| Valeric acid, 2-propyl-, 2-isopropylidenehydrazide | Branched with hydrazide and isopropylidene functionalities | Unique biological activities and potential applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume